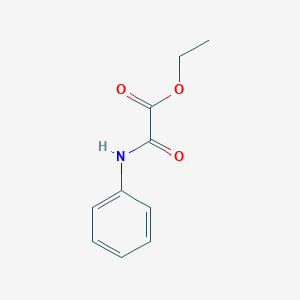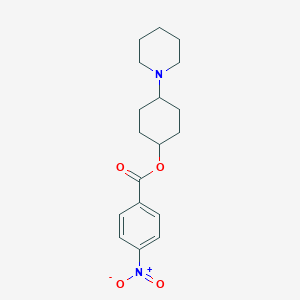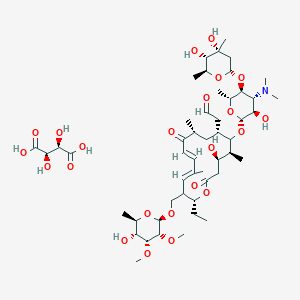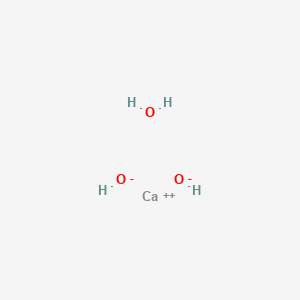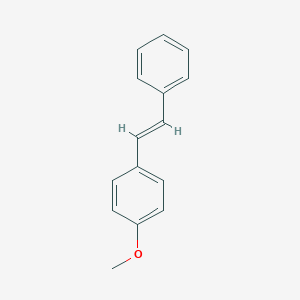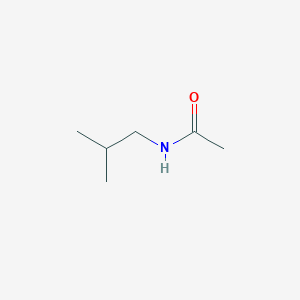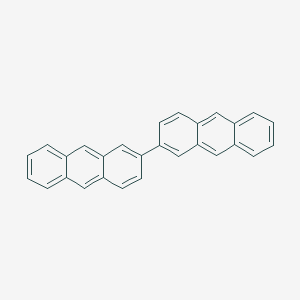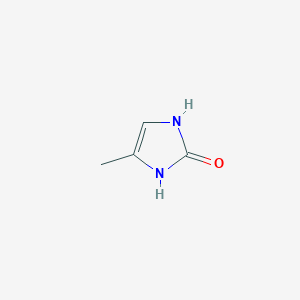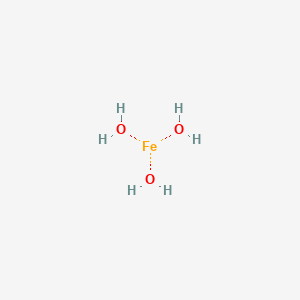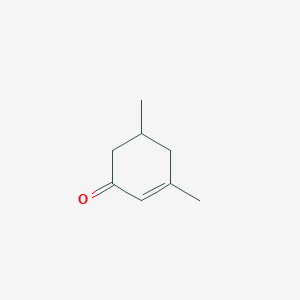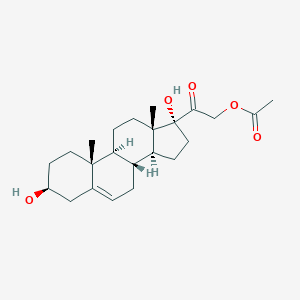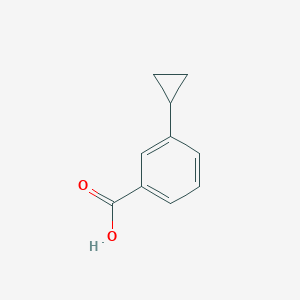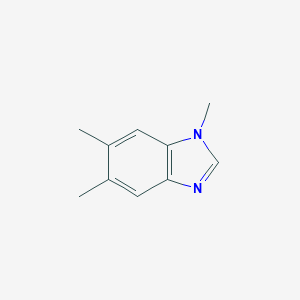
1,5,6-Trimethylbenzimidazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,5,6-Trimethylbenzimidazole and its derivatives involves several chemical processes. For example, the refluxing of 1,5,6-trimethylbenzimidazole with 1,3-diphenylprop-2-yn-1-one and water in acetonitrile results in specific compounds through a defined reaction pathway, showcasing the compound's reactivity and versatility in synthesis (Belyaeva et al., 2015).
Molecular Structure Analysis
The molecular structure of 1,5,6-Trimethylbenzimidazole complexes has been characterized through NMR studies, revealing detailed insights into their structural configurations. Such studies provide a comparative basis with cobaltamines, offering a deeper understanding of the compound's molecular framework (Parker et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving 1,5,6-Trimethylbenzimidazole demonstrate its reactivity and potential for forming various derivatives with significant biological activities. For instance, synthesis involving this compound leads to derivatives that exhibit antioxidant and antimicrobial activities, underscoring its chemical versatility (Bassyouni et al., 2012).
Physical Properties Analysis
The physical properties of 1,5,6-Trimethylbenzimidazole derivatives, such as their solubility and thermal behavior, are influenced by structural modifications. N-substitution of polybenzimidazoles, for example, alters their physical properties, highlighting the impact of molecular structure on physical characteristics (Kumbharkar & Kharul, 2009).
Chemical Properties Analysis
The chemical properties of 1,5,6-Trimethylbenzimidazole, such as its ability to undergo various chemical reactions and form complexes with metals, are pivotal for its applications in materials science and catalysis. Studies on its complexes, for example, provide insights into the relationships between structural and spectroscopic properties, which are crucial for designing functional materials (Solans et al., 1991).
Safety And Hazards
In case of exposure, move the victim into fresh air and provide artificial respiration if necessary. If the chemical comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water. If it comes into contact with eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .
Propriétés
IUPAC Name |
1,5,6-trimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-9-10(5-8(7)2)12(3)6-11-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAVJMARZPTUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,6-Trimethylbenzimidazole | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

